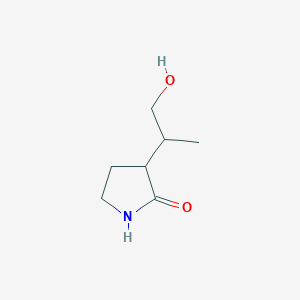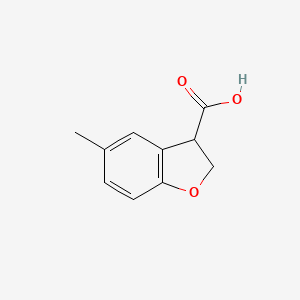![molecular formula C18H16ClNO2 B13165354 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives, while reduction reactions can lead to the formation of indoline derivatives.
Electrophilic Aromatic Substitution:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone can be compared with other indole derivatives such as:
2-chloro-1-(4-ethoxyphenyl)ethanone: This compound lacks the indole nucleus and thus has different chemical and biological properties.
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has hydroxyl groups on the phenyl ring, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its indole structure, which imparts a wide range of biological activities and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H16ClNO2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-13-9-7-12(8-10-13)18-17(16(21)11-19)14-5-3-4-6-15(14)20-18/h3-10,20H,2,11H2,1H3 |
InChI Key |
BMNRWRMIGGGLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)




![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)


![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)
![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
